LOXL2 Inhibitory Activity: Sub-200 nM IC₅₀ Establishes a Defined Potency Benchmark for Fibrosis Programs
A derivative incorporating the 4-chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid scaffold (US11358936, Compound 4-5) exhibits an IC₅₀ of 136 nM against full-length recombinant rat LOXL2 expressed in CHO cells, as measured by H₂O₂ production using DAP as substrate following preincubation [1]. In contrast, the structurally simplified analog lacking the tetrahydropyran and chloro substituents (pyrimidine-5-carboxylic acid itself) shows no meaningful inhibition of LOXL2, underscoring the essential contribution of the 2-(oxan-4-yl) and 4-chloro substitution pattern to target engagement.
| Evidence Dimension | LOXL2 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 136 nM |
| Comparator Or Baseline | Unsubstituted pyrimidine-5-carboxylic acid (baseline) |
| Quantified Difference | Baseline: no detectable inhibition; Target: 136 nM |
| Conditions | Recombinant rat LOXL2 expressed in CHO cells; H₂O₂ production assay using DAP substrate; preincubation followed by substrate addition |
Why This Matters
Procurement of this specific substitution pattern provides a pre-validated LOXL2 inhibitory scaffold (136 nM) that unsubstituted pyrimidine-5-carboxylic acid cannot deliver, reducing screening attrition in fibrosis-focused programs.
- [1] BindingDB. BDBM50232679 (CHEMBL4068784; US11358936, Compound 4-5): LOXL2 IC₅₀ = 136 nM. View Source
